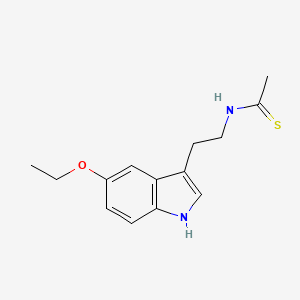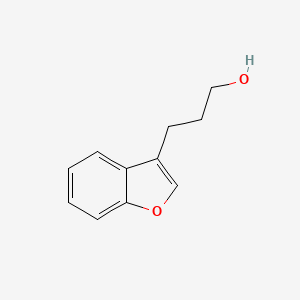![molecular formula C24H23N3 B15213610 3-([1,1'-Biphenyl]-4-yl)-5-(2-tert-butylphenyl)-1H-1,2,4-triazole CAS No. 672907-75-4](/img/structure/B15213610.png)
3-([1,1'-Biphenyl]-4-yl)-5-(2-tert-butylphenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of biphenyl and tert-butylphenyl groups attached to the triazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of Biphenyl and tert-Butylphenyl Precursors: The biphenyl and tert-butylphenyl groups are synthesized separately through standard organic synthesis methods.
Cyclization Reaction: The precursors are then subjected to a cyclization reaction with hydrazine hydrate and an appropriate aldehyde or ketone to form the triazole ring.
Final Coupling: The biphenyl and tert-butylphenyl groups are coupled to the triazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may disrupt cellular processes by interfering with signal transduction pathways or membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-1,3,4-oxadiazole
- 4-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-1,2,3-triazole
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-5-(2-(tert-butyl)phenyl)-4H-1,2,4-triazole is unique due to its specific triazole ring structure and the presence of both biphenyl and tert-butylphenyl groups. This combination imparts distinct electronic and steric properties, making it valuable in various applications, particularly in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
672907-75-4 |
|---|---|
Formule moléculaire |
C24H23N3 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
5-(2-tert-butylphenyl)-3-(4-phenylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C24H23N3/c1-24(2,3)21-12-8-7-11-20(21)23-25-22(26-27-23)19-15-13-18(14-16-19)17-9-5-4-6-10-17/h4-16H,1-3H3,(H,25,26,27) |
Clé InChI |
GRXBHVHHVFRAKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)
![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B15213550.png)









![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)

